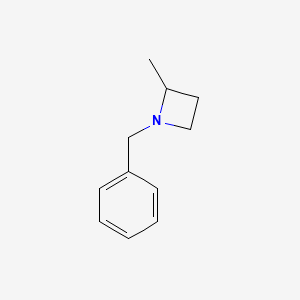

1-Benzyl-2-methylazetidine

CAS No.: 7730-40-7

Cat. No.: VC11718574

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7730-40-7 |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 1-benzyl-2-methylazetidine |

| Standard InChI | InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

| Standard InChI Key | ASHXUACJFCZHLR-UHFFFAOYSA-N |

| SMILES | CC1CCN1CC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN1CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-benzyl-2-methylazetidine is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . The azetidine ring imposes significant steric constraints, while the benzyl and methyl substituents influence its electronic and conformational properties. Nuclear magnetic resonance (NMR) studies confirm the structure, with distinct proton signals observed at δ 2.42–2.50 (m, 1H, Aze-CH₂), 2.68–2.74 (m, 1H, Aze-CH₂), and 4.717 (t, J = 9.5 Hz, 1H, Aze-CH) in deuterated water .

Key physicochemical properties such as density, boiling point, and melting point remain unreported in accessible literature, likely due to the compound’s specialized applications and limited commercial availability .

Synthetic Methodologies

Salt Formation and Resolution

A common synthesis involves reacting 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in solvents like ethanol, acetone, or acetonitrile. The resulting diastereomeric salt is cooled, crystallized, and filtered. Subsequent pH adjustment (to 8–10) removes the amine via extraction, followed by acidification (pH 1–3) to yield (S)-1-benzyl-azetidine-2-carboxylic acid. Recrystallization in ethanol or acetonitrile achieves >99% HPLC purity and >98% enantiomeric excess (ee) .

Debenzylation to Azetidine-2-carboxylic Acid

Debenzylation of the purified intermediate is catalyzed by 5–10% palladium carbon under hydrogen pressure (2 MPa) in methanol or ethanol. This step affords (S)-azetidine-2-carboxylic acid with 81.9% yield and >99% purity .

Alternative Routes

Physicochemical and Spectroscopic Data

NMR Spectroscopy

1H NMR (D₂O, 500 MHz) reveals characteristic signals for the azetidine ring and substituents:

-

δ 2.42–2.50 (m, 1H, Aze-CH₂)

-

δ 2.68–2.74 (m, 1H, Aze-CH₂)

-

δ 3.81–3.86 (m, 1H, Aze-CH₂)

Applications in Medicinal Chemistry

Conformationally Constrained Peptides

The methylated azetidine core serves as a γ-turn promoter in oligopeptides, enabling the study of backbone conformations. Heterochiral sequences like -(S)-Ala/(R)-2-methylazetidine-2-carboxylic acid- adopt type-II β-turns or 3₁₀-helical structures, depending on solvent and temperature . This property is critical for designing peptidomimetics with enhanced metabolic stability.

Free Fatty Acid Receptor 2 (FFA2) Antagonists

Optimization of azetidine derivatives led to GLPG0974, a clinical-stage FFA2 antagonist. The compound inhibits acetate-induced neutrophil migration and CD11b activation, demonstrating potential for treating inflammatory diseases like ulcerative colitis .

Intermediate for Inhibitor Synthesis

1-Benzyl-2-methylazetidine is a key intermediate for protease and kinase inhibitors. Its rigid structure enhances binding affinity to enzymatic active sites, as evidenced by patents targeting metabolic and oncological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume